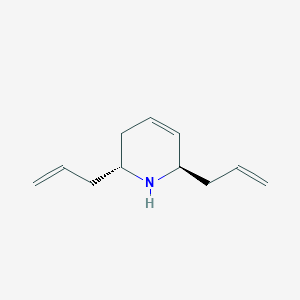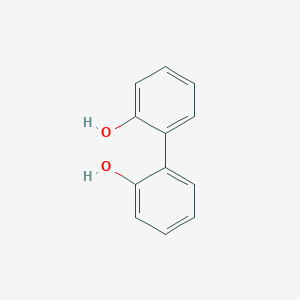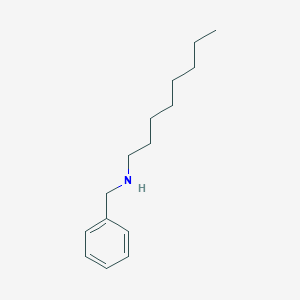
Butan-1-ol;titanium(2+);dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butan-1-ol;titanium(2+);dichloride is a chemical compound with the molecular formula C8H20Cl2O2Ti It is a coordination complex where butan-1-ol is coordinated to a titanium(2+) ion, which is further bonded to two chloride ions
准备方法
Synthetic Routes and Reaction Conditions
The preparation of butan-1-ol;titanium(2+);dichloride typically involves the reaction of titanium tetrachloride with butan-1-ol in the presence of a reducing agent. One common method is to use a titanium sponge to reduce titanium tetrachloride in a molten salt medium such as NaCl-KCl . The reaction conditions often include elevated temperatures and controlled atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrolysis processes. These processes are designed to produce high-purity titanium compounds by controlling the electrokinetic parameters, such as current density and ion concentration, to optimize the morphology and purity of the titanium deposit .
化学反应分析
Types of Reactions
Butan-1-ol;titanium(2+);dichloride can undergo various chemical reactions, including:
Oxidation: The titanium(2+) ion can be oxidized to higher oxidation states.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The chloride ions can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as inert atmospheres and controlled temperatures, to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium(4+) compounds, while substitution reactions can produce various titanium complexes with different ligands .
科学研究应用
Butan-1-ol;titanium(2+);dichloride has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the polymerization of olefins.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as nanocomposites and coatings.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug delivery systems.
作用机制
The mechanism by which butan-1-ol;titanium(2+);dichloride exerts its effects involves the coordination of butan-1-ol to the titanium(2+) ion, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the titanium center can activate substrates for subsequent reactions, while in material science, the compound can influence the properties of the resulting materials .
相似化合物的比较
Similar Compounds
Titanium tetrachloride: A common precursor for titanium-based compounds.
Titanium(IV) oxide: Widely used in catalysis and material science.
Titanium(III) chloride: Another titanium compound with different oxidation states and reactivity.
Uniqueness
Butan-1-ol;titanium(2+);dichloride is unique due to its specific coordination environment and the presence of butan-1-ol as a ligand. This unique structure imparts distinct reactivity and properties compared to other titanium compounds, making it valuable for specialized applications in catalysis and material science .
属性
CAS 编号 |
1790-25-6 |
|---|---|
分子式 |
C8H20Cl2O2Ti |
分子量 |
267.01 g/mol |
IUPAC 名称 |
butan-1-ol;dichlorotitanium |
InChI |
InChI=1S/2C4H10O.2ClH.Ti/c2*1-2-3-4-5;;;/h2*5H,2-4H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
FWCTZJNNLCYVMA-UHFFFAOYSA-L |
SMILES |
CCCCO.CCCCO.[Cl-].[Cl-].[Ti+2] |
规范 SMILES |
CCCCO.CCCCO.Cl[Ti]Cl |
Key on ui other cas no. |
1790-25-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)







